Jnk-IN-8

Catalog No.
S531362
CAS No.
1410880-22-6
M.F
C29H29N7O2
M. Wt
507.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Jnk-IN-8

CAS Number

1410880-22-6

Product Name

Jnk-IN-8

IUPAC Name

3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

Molecular Formula

C29H29N7O2

Molecular Weight

507.6 g/mol

InChI

InChI=1S/C29H29N7O2/c1-20-17-24(11-12-25(20)34-29-31-15-13-26(35-29)22-8-5-14-30-19-22)33-28(38)21-7-4-9-23(18-21)32-27(37)10-6-16-36(2)3/h4-15,17-19H,16H2,1-3H3,(H,32,37)(H,33,38)(H,31,34,35)/b10-6+

InChI Key

GJFCSAPFHAXMSF-UXBLZVDNSA-N

solubility

Soluble in DMSO, not in water

Synonyms

JNK-IN-8; JNK-IN 8; JNK-IN8; JNK Inhibitor XVI; c-Jun N-terminal Kinase Inhibitor XVI.

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C=CCN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4

Isomeric SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)/C=C/CN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4

The exact mass of the compound Jnk-IN-8 is 507.2383 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

JNK-IN-8 (CAS 1410880-22-6) is a highly potent, first-in-class irreversible pan-JNK (c-Jun N-terminal kinase) inhibitor designed for rigorous signal transduction research and target validation. By forming a covalent bond with a conserved cysteine residue within the ATP-binding site (Cys154 in JNK1/3 and Cys116 in JNK2), JNK-IN-8 achieves single-digit nanomolar biochemical potency across all three JNK isoforms [1]. For procurement teams and assay developers, this compound represents a critical upgrade over traditional reversible JNK inhibitors. Its covalent mechanism ensures prolonged target engagement even in ATP-rich intracellular environments, providing superior assay reproducibility and eliminating the need for continuous high-concentration dosing that often confounds cellular and in vivo models .

Research Fit

Workflow Pan-JNK isoform profiling studies Comprehensive JNK1/2/3 pathway inhibition context
Selection Covalent irreversible binding mechanism Sustained target engagement in washout or chronic assays
Use Context Kinase selectivity research workflow Reduced off-target IRAK1/PIK3C3 risk vs. JNK-IN-7

Generic substitution with the industry-standard reversible JNK inhibitor, SP600125, frequently fails in complex cellular and in vivo workflows due to fundamental mechanistic differences. Because SP600125 is a reversible, ATP-competitive inhibitor, it must be maintained at high steady-state concentrations (often >10 μM) to compete with millimolar intracellular ATP levels, which invariably leads to severe off-target kinase inhibition and confounding phenotypic artifacts [1]. In contrast, JNK-IN-8's irreversible covalent binding permanently inactivates the target kinase, allowing for complete JNK inhibition at sub-micromolar concentrations [2]. This permanent target engagement permits extensive washout steps in experimental protocols, a processability advantage that reversible analogs cannot support without immediate loss of target inhibition [1].

Substitution Risk

Mechanism
Jnk-IN-8 (Target) Irreversible covalent binding Sustained c-Jun inhibition post-washout
SP600125 (Substitute) Reversible ATP-competitive Mechanism mismatch may yield transient target engagement
Selectivity
Jnk-IN-8 (Target) JNK-specific with minimal off-targets Eliminates IRAK1, PIK3C3, PIP4K2C, PIP5K3 binding
JNK-IN-7 (Substitute) Confounding innate immunity inhibition IRAK1-dependent signaling may skew pathway interpretation
Class
Jnk-IN-8 (Target) Specific JNK pathway probe Suitable for MAPK crosstalk dissection studies
BIRB-796 (Substitute) Dual p38/JNK inhibitor Multi-target MAPK inhibition may conflate stress response endpoints

Biochemical Potency and Isoform Coverage

JNK-IN-8 demonstrates exceptional biochemical potency, achieving IC50 values of 4.7 nM, 18.7 nM, and 0.98 nM for JNK1, JNK2, and JNK3, respectively [1]. When benchmarked against the standard reversible inhibitor SP600125 (IC50 ~40-90 nM), JNK-IN-8 provides up to a 90-fold increase in potency, particularly against the JNK3 isoform .

Evidence DimensionBiochemical IC50
Target Compound Data4.7 nM (JNK1), 18.7 nM (JNK2), 0.98 nM (JNK3)
Comparator Or BaselineSP600125 (40 nM for JNK1/2, 90 nM for JNK3)
Quantified Difference8.5x to 91x higher potency across isoforms
ConditionsCell-free recombinant kinase assay

Higher intrinsic potency allows for lower dosing regimens, reducing the baseline risk of chemical toxicity in sensitive cell lines and primary cultures.

Binding Mechanism
Head-to-head
Covalent Cys116/Cys154 adduct formation confirmed by co-crystal structures (2.60/2.97 Å)
Supports sustained JNK target engagement context
Reported persistent c-Jun inhibition after compound removal vs. reversible SP600125

Sustained Target Engagement and Washout Compatibility

Unlike reversible inhibitors that rapidly dissociate upon media replacement, JNK-IN-8 maintains complete inhibition of anisomycin-stimulated c-Jun phosphorylation even after extensive cellular washout[1]. Pulse-chase assays in HEK293 cells confirm that a brief 3-hour exposure to JNK-IN-8 permanently inactivates the existing JNK pool, whereas reversible alternatives like SP600125 require continuous presence in the culture media [1].

Evidence Dimensionc-Jun phosphorylation post-washout
Target Compound DataSustained inhibition of p-c-Jun after extensive washout
Comparator Or BaselineReversible baseline (SP600125) rapidly loses inhibition upon washout
Quantified DifferencePermanent target inactivation vs. transient, concentration-dependent inhibition
ConditionsHEK293 cells stimulated with anisomycin, pulse-chase assay

This enables advanced pulse-chase experimental designs and reduces the need for continuous compound replenishment in long-term cultures.

Off-Target Selectivity
Head-to-head
Eliminates binding to 4 off-target kinases present in JNK-IN-7: IRAK1, PIK3C3, PIP4K2C, PIP5K3
Supports JNK-specific signaling context
Reported absence of IRAK1-dependent Pellino E3 ligase confounding effects

Kinome Selectivity and Off-Target Reduction

Broad-based kinome profiling (400-kinase panel) reveals that JNK-IN-8 possesses exceptional selectivity, avoiding the promiscuous off-target binding characteristic of older ATP-competitive inhibitors [1]. It exhibits >10-fold selectivity over MNK2 and Fms, and completely lacks inhibition against critical off-targets like c-Kit, Met, and PDGFRβ, which are frequently confounded in SP600125 assays .

Evidence DimensionKinome-wide off-target binding
Target Compound DataHighly selective (no binding to c-Kit, Met, PDGFRβ)
Comparator Or BaselineSP600125 (notoriously promiscuous across multiple kinase families)
Quantified DifferenceElimination of major off-target kinase interference
ConditionsKinomeScan profiling at 10 μM concentration

Superior selectivity ensures that observed phenotypic changes are strictly JNK-dependent, drastically improving assay reproducibility and target validation accuracy.

Isoform Potency
Reported
JNK1 IC50: 4.7 nM; JNK2 IC50: 18.7 nM; JNK3 IC50: 1 nM
Supports pan-JNK pathway profiling context
Biochemical Z'-LYTE assay; cross-study comparable potency context

Cellular Efficacy in ATP-Rich Environments

JNK-IN-8 effectively inhibits JNK-mediated c-Jun phosphorylation in intact cellular models at sub-micromolar concentrations, demonstrating EC50 values of 338 nM in A375 cells and 486 nM in HeLa cells [1]. Because its covalent mechanism does not require continuous equilibrium competition with high intracellular ATP (1-5 mM), it achieves complete target suppression at concentrations where reversible inhibitors like SP600125 typically require 10-20 μM to show equivalent cellular efficacy [2].

Evidence DimensionCellular EC50 for c-Jun phosphorylation
Target Compound Data338 - 486 nM
Comparator Or BaselineSP600125 (>10 μM required for equivalent cellular suppression)
Quantified Difference>20-fold improvement in cellular efficacy
ConditionsIntact A375 and HeLa cell assays

Sub-micromolar cellular efficacy prevents the solvent (DMSO) toxicity and non-specific lipid membrane disruptions associated with dosing compounds at >10 μM.

Kinome Selectivity
Class-level inference
442 kinases tested (DiscoveRx): no off-target IC50 < 1 µM; 200 cellular kinases (KiNativ) confirmed
Supports JNK-specific pathway dissection context
Contrasts with BIRB-796 (dual p38/JNK) and SP600125 (>70 kinases hit)
Cellular EC50
Cross-study
486 nM in HeLa cells; 338 nM in A375 cells
Supports cellular pathway context evaluation
Reported ~10-fold higher cellular potency context vs. SP600125 (5-10 µM)
Binding Mode
Supporting evidence
L-shaped type I covalent binding conformation targets Cys154 at ATP pocket lip
Supports structure-based selectivity context
Co-crystal structures at 2.60/2.97 Å; differs from type II DFG-out inhibitors

Precision Target Validation in Oncology Models

JNK-IN-8 is the optimal choice for validating JNK's role in tumor survival and drug resistance, such as synergizing with lapatinib in Triple Negative Breast Cancer (TNBC) models [1]. Its high kinome selectivity ensures that observed apoptotic or anti-proliferative effects are strictly JNK-mediated and not artifacts of off-target kinase inhibition.

Pulse-Chase Signal Transduction Assays

Due to its irreversible covalent binding, JNK-IN-8 is uniquely suited for pulse-chase experiments[2]. Researchers can briefly expose cells to the inhibitor, completely wash it out, and track the temporal dynamics of JNK pathway recovery via de novo protein synthesis without residual compound interference.

High-Fidelity Stem Cell Differentiation Protocols

In protocols requiring JNK pathway modulation to direct stem cell fate, JNK-IN-8 prevents the off-target disruption of parallel signaling cascades (like p38 or ERK) that frequently occurs when using high concentrations of reversible pan-kinase inhibitors[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sustained JNK inhibition in washout studies
Irreversible covalent binding mechanism
Post-washout c-Jun phosphorylation recovery screening
MAPK pathway crosstalk dissection
Comprehensive kinome-wide selectivity panel
Off-target inhibition exclusion (p38α/β, ERK1/2, c-Raf)
Phenotypic screening in innate immunity
Elimination of IRAK1 and lipid kinase off-targets
IRAK1-dependent Toll/IL-1R signaling activity exclusion
Single-agent pan-JNK pathway coverage
Equivalent JNK1, JNK2, and JNK3 isoform potency
Isoform-specific pathway endpoint confirmation

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

507.23827319 Da

Monoisotopic Mass

507.23827319 Da

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

3-{[(2E)-4-(Dimethylamino)but-2-enoyl]amino}-N-(3-methyl-4-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
1: Xie X, Kaoud TS, Edupuganti R, Zhang T, Kogawa T, Zhao Y, Chauhan GB, Giannoukos DN, Qi Y, Tripathy D, Wang J, Gray NS, Dalby KN, Bartholomeusz C, Ueno NT. c-Jun N-terminal kinase promotes stem cell phenotype in triple-negative breast cancer through upregulation of Notch1 via activation of c-Jun. Oncogene. 2016 Dec 12. doi: 10.1038/onc.2016.417. [Epub ahead of print] PubMed PMID: 27941886.
2: Li D, Liu N, Zhao L, Tong L, Kawano H, Yan HJ, Li HP. Protective effect of resveratrol against nigrostriatal pathway injury in striatum via JNK pathway. Brain Res. 2017 Jan 1;1654(Pt A):1-8. doi: 10.1016/j.brainres.2016.10.013. PubMed PMID: 27769789.
3: Zhang T, Inesta-Vaquera F, Niepel M, Zhang J, Ficarro SB, Machleidt T, Xie T, Marto JA, Kim N, Sim T, Laughlin JD, Park H, LoGrasso PV, Patricelli M, Nomanbhoy TK, Sorger PK, Alessi DR, Gray NS. Discovery of potent and selective covalent inhibitors of JNK. Chem Biol. 2012 Jan 27;19(1):140-54. doi: 10.1016/j.chembiol.2011.11.010. PubMed PMID: 22284361; PubMed Central PMCID: PMC3270411.
4: Pathria G, Garg B, Garg K, Wagner C, Wagner SN. Dual c-Jun N-terminal kinase-cyclin D1 and extracellular signal-related kinase-c-Jun disjunction in human melanoma. Br J Dermatol. 2016 Dec;175(6):1221-1231. doi: 10.1111/bjd.14713. PubMed PMID: 27145925.
5: Li Q, Song XM, Ji YY, Jiang H, Xu LG. The dual mTORC1 and mTORC2 inhibitor AZD8055 inhibits head and neck squamous cell carcinoma cell growth in vivo and in vitro. Biochem Biophys Res Commun. 2013 Nov 1;440(4):701-6. doi: 10.1016/j.bbrc.2013.09.130. PubMed PMID: 24103749.

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